molecular formula C11H10O2S2 B14890624 3-Phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid

3-Phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid

Cat. No.: B14890624
M. Wt: 238.3 g/mol
InChI Key: WMCHDIZNUBYDSR-UHFFFAOYSA-N
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Description

3-Phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid is an organic compound characterized by a dithiine ring structure with a phenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetic acid with sulfur and a suitable base to form the dithiine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the dithiine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 3-Phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiine ring structure allows for interactions with various biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid: Similar structure but with oxygen atoms instead of sulfur.

    3-Phenyl-5,6-dihydro-1,4-thiazine-2-carboxylic acid: Contains a nitrogen atom in the ring.

    3-Phenyl-5,6-dihydro-1,4-oxathiane-2-carboxylic acid: Contains both oxygen and sulfur in the ring.

Uniqueness

3-Phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid is unique due to its dithiine ring structure, which imparts distinct chemical properties compared to its oxygen or nitrogen analogs

Properties

Molecular Formula

C11H10O2S2

Molecular Weight

238.3 g/mol

IUPAC Name

6-phenyl-2,3-dihydro-1,4-dithiine-5-carboxylic acid

InChI

InChI=1S/C11H10O2S2/c12-11(13)10-9(14-6-7-15-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)

InChI Key

WMCHDIZNUBYDSR-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(S1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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